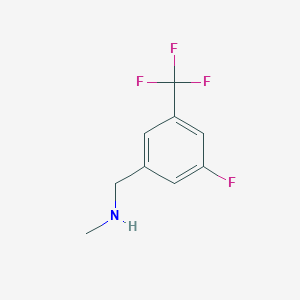

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Descripción general

Descripción

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is a compound that features a trifluoromethyl group and a fluorine atom attached to a phenyl ring, along with a methylated amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been studied for its potential as a drug candidate, particularly in the context of neuropharmacology. Research indicates that derivatives of this compound exhibit significant inhibitory activity against nitric oxide synthase (NOS) isoforms, which are implicated in neurodegenerative diseases such as Parkinson's disease. The selectivity and potency of these compounds make them candidates for further development as therapeutic agents targeting neuronal nitric oxide synthase (nNOS) .

Table 1: Inhibitory Potency of Related Compounds

| Compound | Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine | nNOS | 26 | 2799 (hnNOS/heNOS) |

| Compound A | eNOS | 72 | 200 |

| Compound B | iNOS | 150 | 50 |

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches, including the use of trifluoromethylation techniques. Recent studies have demonstrated that visible light can facilitate remote trifluoromethylthiolation reactions, enhancing the efficiency and yield of products containing trifluoromethyl groups . This methodology not only applies to this compound but also opens avenues for synthesizing related fluorinated compounds.

Table 2: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Visible Light Irradiation with PIDA | 55 |

| Traditional Methods without Light | 30 |

Potential Therapeutic Applications

The pharmacological profile of this compound suggests its utility in treating conditions associated with excessive nitric oxide production. Given its selectivity for nNOS over other isoforms, it may offer a therapeutic advantage in managing neuroinflammation and related disorders .

Case Study: Neurodegenerative Disease Models

In a study involving animal models of Parkinson's disease, compounds similar to this compound were administered to assess their impact on neuronal health and function. The results indicated a significant reduction in neuroinflammatory markers and improved motor function in treated subjects compared to controls .

Mecanismo De Acción

The mechanism of action of 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, an antidepressant drug.

Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.

Uniqueness: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is unique due to its specific combination of a trifluoromethyl group, a fluorine atom, and a methylated amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine, also known by its CAS number 690653-23-7, is a synthetic organic compound notable for its complex structure, which includes a trifluoromethyl group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C9H10F4N

- Molecular Weight : 193.14 g/mol

- Appearance : Typically exists as a crystalline solid.

- Synthesis : Commonly synthesized through methods such as the Suzuki–Miyaura coupling reaction, which involves boron reagents and palladium catalysts.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl and fluorine groups. These substituents can enhance the compound's lipophilicity and binding affinity to various biological targets such as enzymes and receptors. This modulation can lead to diverse biological effects, including potential therapeutic applications in drug development .

Neurotransmitter Interaction

The presence of the amine functional group allows for interactions with neurotransmitter systems. Compounds like this one may act as modulators of neurotransmitter activity, which can be beneficial in treating neurological disorders. The precise mechanism remains under investigation, but preliminary data suggest a role in enhancing synaptic transmission or acting as receptor agonists.

Case Studies

- Study on Fluorinated Compounds : A comparative study examined the biological activities of various fluorinated phenyl compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines. This study emphasizes the importance of fluorination in drug design and development .

- Neuropharmacological Evaluation : Another investigation focused on related compounds demonstrated their ability to modulate neurotransmitter levels in vitro, suggesting that similar mechanisms could be explored for this compound in future studies .

Table 1: Biological Activity of Related Compounds

| Compound Name | CAS Number | Activity Type | IC50 (nM) | Target |

|---|---|---|---|---|

| This compound | 690653-23-7 | Anticancer | TBD | TBD |

| 7-hydroxy-6-methoxy-benzofuran | TBD | Anticancer | 24 | Various Cancer Cell Lines |

| (3-Fluoro-5-(trifluoromethyl)phenyl)methanamine | 150517-77-4 | Neurotransmitter Modulator | TBD | TBD |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Suzuki–Miyaura coupling | High | Effective for trifluoromethyl compounds |

| Nucleophilic substitution | Moderate | Dependent on substrate structure |

Propiedades

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHXOUCKAXRBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630990 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690653-23-7 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.